1-(3-Nitrophenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone
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Description
1-(3-Nitrophenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone is a useful research compound. Its molecular formula is C21H27N3O4S and its molecular weight is 417.52. The purity is usually 95%.
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Biological Activity
1-(3-Nitrophenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone is a complex organic compound with potential biological activities. Its structure includes a nitrophenyl group and an oxadiazole moiety, which are known to exhibit various pharmacological effects. This article focuses on the biological activity of this compound, particularly its anticancer properties and mechanism of action.
Chemical Structure
The molecular formula of this compound is C21H27N3O4S. The compound features a nitrophenyl group attached to an ethanone core and a sulfanyl-linked oxadiazole derivative.
Anticancer Properties
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 | 22.8 | Induction of apoptosis via caspase activation |
MCF-7 | 29.7 | Cell cycle arrest at G0/G1 phase |
THLE-2 | >50 | Low cytotoxicity against normal cells |
The compound exhibited significant cytotoxicity against HepG2 and MCF-7 cancer cell lines while showing low toxicity towards normal liver epithelial cells (THLE-2) .
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Apoptosis Induction : The compound has been shown to increase the levels of caspase-3, a critical enzyme in the apoptotic pathway. In HepG2 cells, a significant increase in caspase activity was observed (5.61-fold compared to control) .
- Cell Cycle Arrest : In MCF-7 cells, the compound caused cell cycle arrest predominantly at the G0/G1 phase, preventing further progression and proliferation of cancer cells .
- VEGFR Inhibition : Similar compounds in the oxadiazole series have demonstrated inhibitory effects on VEGFR (Vascular Endothelial Growth Factor Receptor), suggesting that this compound may also act through angiogenesis inhibition .
Case Studies
A study conducted on various oxadiazole derivatives highlighted the promising anticancer activity of compounds similar to this compound. The results indicated that modifications to the oxadiazole ring can enhance biological activity and selectivity towards cancer cells while minimizing toxicity to normal cells .
Properties
IUPAC Name |
1-(3-nitrophenyl)-2-[[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-2-3-4-6-15-9-11-16(12-10-15)20-22-23-21(28-20)29-14-19(25)17-7-5-8-18(13-17)24(26)27/h5,7-8,13,15-16H,2-4,6,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFVMTHXTGDEDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=NN=C(O2)SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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